molecular formula C9H6BrIO B14521997 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene CAS No. 62846-29-1

1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene

Cat. No.: B14521997
CAS No.: 62846-29-1
M. Wt: 336.95 g/mol
InChI Key: YYUJXGCOASHKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene is an organic compound that features both bromine and iodine substituents on a benzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various organic reactions and makes it useful in different scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene typically involves the reaction of 3-iodophenol with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and flammable reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium or copper catalysts are often used, along with bases like potassium carbonate or cesium carbonate, in solvents such as tetrahydrofuran (THF) or toluene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction with phenylboronic acid would produce a biphenyl compound.

Scientific Research Applications

1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through click chemistry or other bioconjugation techniques.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene depends on the specific reaction or application. In general, the compound acts as an electrophile due to the presence of the bromine and iodine atoms, which can be displaced by nucleophiles. This allows it to participate in various substitution and coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-iodobenzene is unique due to the presence of both bromine and iodine substituents on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that only have one halogen substituent.

Properties

CAS No.

62846-29-1

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

IUPAC Name

1-(3-bromoprop-2-ynoxy)-3-iodobenzene

InChI

InChI=1S/C9H6BrIO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,6H2

InChI Key

YYUJXGCOASHKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OCC#CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.